2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that features a benzodioxaphosphinin ring system with a methylanilino substituent
Preparation Methods
The synthesis of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzodioxaphosphinin precursor with 4-methylaniline under controlled conditions. The reaction conditions often require the use of a base to facilitate the nucleophilic attack and may involve solvents such as dichloromethane or toluene to dissolve the reactants . Industrial production methods may scale up this process, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can be compared with other similar compounds, such as:
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: This compound shares the methylanilino group but has a different core structure, leading to distinct chemical and biological properties.
2-Fluoro-4-methylaniline: While this compound also contains a methylanilino group, the presence of a fluorine atom significantly alters its reactivity and applications.
Properties
CAS No. |
61293-70-7 |
---|---|
Molecular Formula |
C14H12NO3P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
2-(4-methylanilino)-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO3P/c1-10-6-8-11(9-7-10)15-19-17-13-5-3-2-4-12(13)14(16)18-19/h2-9,15H,1H3 |
InChI Key |
QYJBSFVGAYWCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP2OC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.